molecular formula C18H19Cl2NO2 B11173952 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-2-methylphenyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-2-methylphenyl)butanamide

Cat. No.: B11173952
M. Wt: 352.3 g/mol
InChI Key: NQJOPTALJQCXAX-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-2-methylphenyl)butanamide is an organic compound that belongs to the class of phenoxybutanamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-2-methylphenyl)butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 4-chloro-2-methylphenol and an appropriate butanoyl chloride under basic conditions to form 4-(4-chloro-2-methylphenoxy)butanoyl chloride.

    Amidation Reaction: The reaction of 4-(4-chloro-2-methylphenoxy)butanoyl chloride with 3-chloro-2-methylaniline in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxybutanamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(3-chloro-2-methylphenyl)butanamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-2-methylphenyl)butanamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(3-chloro-2-methylphenyl)butanamide

InChI

InChI=1S/C18H19Cl2NO2/c1-12-11-14(19)8-9-17(12)23-10-4-7-18(22)21-16-6-3-5-15(20)13(16)2/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,21,22)

InChI Key

NQJOPTALJQCXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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